molecular formula C10H13NO5S B14629712 Carbamic acid, [[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester CAS No. 54145-10-7

Carbamic acid, [[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester

Cat. No.: B14629712
CAS No.: 54145-10-7
M. Wt: 259.28 g/mol
InChI Key: ZMEUTMYRPOKSJW-UHFFFAOYSA-N
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Description

Carbamic acid, [[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester is a chemical compound with the molecular formula C10H13NO4S It is an ester derivative of carbamic acid, where the ethyl group is attached to the nitrogen atom, and the 4-methylphenylsulfonyl group is attached to the oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester typically involves the reaction of ethyl carbamate with 4-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield carbamic acid and the corresponding alcohol.

    Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions to form sulfone derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products

    Hydrolysis: Carbamic acid and ethanol.

    Substitution: Various substituted carbamates.

    Oxidation: Sulfone derivatives.

Scientific Research Applications

Carbamic acid, [[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds under physiological conditions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of carbamic acid, [[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The sulfonyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, 4-methylphenyl, ethyl ester
  • Carbamic acid, 4-methoxyphenyl, ethyl ester
  • Carbamic acid, 4-methylphenyl, methyl ester

Uniqueness

Carbamic acid, [[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

(ethoxycarbonylamino) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-3-15-10(12)11-16-17(13,14)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEUTMYRPOKSJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NOS(=O)(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456702
Record name Carbamic acid, [[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54145-10-7
Record name Carbamic acid, [[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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